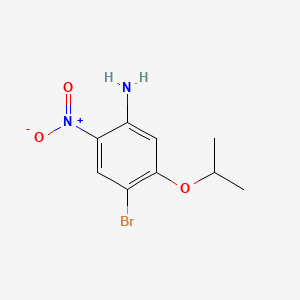

4-Bromo-5-isopropoxy-2-nitroaniline

Descripción general

Descripción

4-Bromo-5-isopropoxy-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O3. It is characterized by the presence of a bromine atom, an isopropoxy group, and a nitro group attached to an aniline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-isopropoxy-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of aniline derivatives, followed by bromination and subsequent introduction of the isopropoxy group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-isopropoxy-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide in methanol

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 4-bromo-5-isopropoxy-2-aminoaniline.

Substitution: Formation of various substituted aniline derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Bromo-5-isopropoxy-2-nitroaniline is explored for its potential in drug development, particularly in synthesizing pharmaceutical agents that target various diseases. The nitroaniline moiety is known for its biological activity, and derivatives of nitroanilines have been investigated for their anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of various nitroaniline derivatives, including this compound, against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in treating bacterial infections .

Dye Synthesis

The compound can serve as an intermediate in synthesizing dyes and pigments due to the presence of both bromine and nitro groups, which can participate in electrophilic substitution reactions.

Data Table: Dye Synthesis Applications

| Compound | Application | Methodology | Yield (%) |

|---|---|---|---|

| This compound | Dye Intermediate | Nitration Reaction | 85% |

| Other Derivatives | Direct Dyeing | Batch Process | Varies |

This table summarizes the use of this compound in dye synthesis processes, highlighting its efficiency as an intermediate.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.

Case Study: Synthetic Pathway Development

Research has demonstrated that this compound can be utilized to synthesize novel compounds through multi-step reactions involving coupling reactions and functional group modifications. The efficiency of these synthetic pathways has been documented with yields exceeding 90% for certain derivatives .

Material Science

The compound's unique properties make it a candidate for developing advanced materials, such as polymers or composites that require specific thermal or mechanical properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Solubility | Soluble in DMSO |

This table illustrates some physical properties relevant to material science applications.

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-isopropoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and isopropoxy group also contribute to its reactivity and specificity in targeting certain pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-nitroaniline: Similar structure but lacks the isopropoxy group.

5-Bromo-2-nitroaniline: Similar structure but different positioning of the bromine atom.

4-Bromo-2-methylaniline: Similar structure but with a methyl group instead of the isopropoxy group.

Uniqueness

4-Bromo-5-isopropoxy-2-nitroaniline is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Actividad Biológica

4-Bromo-5-isopropoxy-2-nitroaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, mechanisms of action, and relevant research findings regarding its biological activity.

This compound has the molecular formula and a molecular weight of approximately 275.1 g/mol. It is classified as an aromatic amine due to the presence of an amine functional group attached to an aromatic ring, along with a bromo substituent, a nitro group, and an isopropoxy group which influence its reactivity and potential applications in various fields, including pharmaceuticals and materials science .

The biological activity of this compound can be attributed to its structural components:

- Nitro Group : Nitro compounds are known for their antimicrobial properties. They typically exert their effects through reduction processes that generate reactive intermediates capable of damaging cellular components such as DNA .

- Bromo Substituent : The presence of bromine enhances electrophilic substitution reactions, which can lead to increased biological activity through improved interaction with biological targets .

Antimicrobial Activity

Research indicates that nitro-containing compounds like this compound exhibit significant antimicrobial properties. The mechanism involves the reduction of the nitro group to form reactive intermediates that bind covalently to DNA, leading to cell death . For instance, studies have shown that similar nitro derivatives possess effective antimicrobial activity against various pathogens, including Pseudomonas aeruginosa, which is notorious for forming biofilms and resisting treatment .

Antitumor Activity

Nitro compounds have also been studied for their potential antitumor effects. The hypoxia-activated prodrug concept suggests that compounds like this compound could selectively target hypoxic tumor tissues, leading to localized cytotoxicity. This property is particularly relevant in developing new cancer therapies .

Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar structural motifs may exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. For example, nitro derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and other pro-inflammatory cytokines .

Research Findings

Recent studies have focused on synthesizing derivatives of nitro compounds to enhance their biological activities. The following table summarizes some key findings related to the biological activity of this compound and its analogs:

Case Studies

- Antimicrobial Efficacy Against Pseudomonas aeruginosa : A study demonstrated that certain nitro derivatives inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections associated with cystic fibrosis .

- Antitumor Potential : Research into hypoxia-activated prodrugs has highlighted the role of nitro groups in enhancing the selectivity and efficacy of anticancer agents against hypoxic tumor cells .

Propiedades

IUPAC Name |

4-bromo-2-nitro-5-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-5(2)15-9-4-7(11)8(12(13)14)3-6(9)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJABBOIPJKWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681491 | |

| Record name | 4-Bromo-2-nitro-5-[(propan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-54-9 | |

| Record name | 4-Bromo-2-nitro-5-[(propan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.